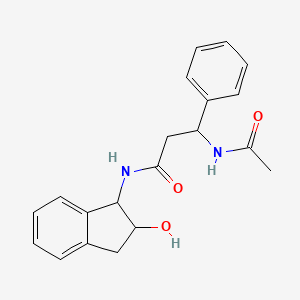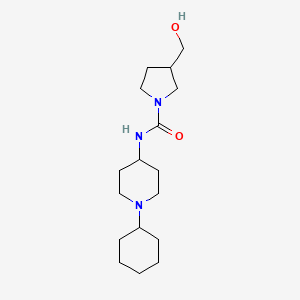
3-acetamido-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetamido-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylpropanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an acetamido group, a hydroxy-substituted indane moiety, and a phenylpropanamide backbone, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indane Moiety: Starting with a suitable indene derivative, the hydroxy group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions.
Acetamidation: The acetamido group is introduced by reacting the intermediate with acetic anhydride (Ac₂O) in the presence of a base such as pyridine.
Coupling with Phenylpropanamide: The final step involves coupling the hydroxy-indane derivative with a phenylpropanamide precursor, typically through an amide bond formation reaction using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the indane moiety can undergo oxidation to form a ketone, using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂).
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of amines
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Chemistry
In chemistry, 3-acetamido-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylpropanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving amide or hydroxy groups. It can also be used in the design of enzyme inhibitors or activators.
Medicine
Medically, this compound has potential as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism of action of 3-acetamido-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylpropanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The acetamido and hydroxy groups could form specific interactions with active sites, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-acetamido-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylbutanamide
- 3-acetamido-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylpentanamide
Uniqueness
Compared to similar compounds, 3-acetamido-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylpropanamide may exhibit unique reactivity due to the specific positioning of its functional groups. This can lead to distinct biological activities or chemical properties, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
3-acetamido-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13(23)21-17(14-7-3-2-4-8-14)12-19(25)22-20-16-10-6-5-9-15(16)11-18(20)24/h2-10,17-18,20,24H,11-12H2,1H3,(H,21,23)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUABMAWAAHNFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)NC1C(CC2=CC=CC=C12)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6640523.png)
![N-[1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B6640524.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6640530.png)
![N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6640533.png)
![1-(4-Fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol](/img/structure/B6640538.png)
![1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide](/img/structure/B6640546.png)
![N-[2-(3,5-dichlorophenyl)-2-hydroxyethyl]-1H-indole-4-carboxamide](/img/structure/B6640556.png)

![1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640563.png)
![3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol](/img/structure/B6640570.png)
![1-[(3-Cyanophenyl)methyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640576.png)

![2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid (4-benzoylamino-phenyl)-amide](/img/structure/B6640584.png)

